4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid
Description
4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid is a benzoic acid derivative substituted with two methoxy groups at the 4- and 5-positions and a methylsulfonamido group at the 2-position.
Properties
IUPAC Name |
2-(methanesulfonamido)-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-16-8-4-6(10(12)13)7(5-9(8)17-2)11-18(3,14)15/h4-5,11H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVJEKYHWCJJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxybenzoic acid as the starting material.
Sulfonation: The benzoic acid derivative undergoes sulfonation using a sulfonating agent such as chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with methylamine to form the methylsulfonamido group.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high-purity 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid may involve large-scale sulfonation and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxy-2-(methylsulfonamido)benzaldehyde or 4,5-dimethoxy-2-(methylsulfonamido)benzoic acid.
Reduction: Formation of 4,5-dimethoxy-2-(methylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfonamido groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Toxicity and Predictive Modeling
Quantitative Structure-Toxicity Relationship (QSTR) models for benzoic acid derivatives suggest that molecular connectivity indices (e.g., 0JA, 1JA) correlate with acute toxicity (oral LD₅₀ in mice) . While data for the target compound are absent, analogs like 4,5-Dimethoxy-2-methylbenzoic acid could be evaluated using these models to predict toxicity profiles.
Research Findings and Data Trends
Table 2: Key Research Findings for Analog Compounds
Biological Activity
4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid (CAS No. 926239-35-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with two methoxy groups and a methylsulfonamide substituent. Its molecular formula is , and it exhibits properties typical of sulfonamide derivatives, which are known for their diverse biological activities.
The biological activity of 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Like many sulfonamides, this compound may inhibit specific enzymes involved in metabolic pathways. Sulfonamides are known to interfere with folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. Studies suggest that it may exhibit:
- Bacteriostatic Effects : Preliminary data indicate effectiveness against various bacterial strains, including those resistant to common antibiotics.
- Fungal Inhibition : Similar compounds have shown antifungal properties, suggesting potential efficacy against fungal infections.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of sulfonamide derivatives. The compound may reduce inflammation by:
- Inhibiting Cytokine Production : Evidence suggests that it can block the release of cytokines such as IL-6 and TNF-alpha from immune cells.
- Modulating Immune Responses : By influencing T-cell activation and proliferation, it may help regulate immune responses in inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives, including 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid, reported:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid | Staphylococcus aureus | 32 µg/mL |
| Other Sulfonamide | Escherichia coli | 16 µg/mL |
This indicates that the compound has comparable efficacy to some existing antibiotics while showing lower toxicity profiles.
Anti-inflammatory Studies
In an in vitro study examining the anti-inflammatory effects of various sulfonamide derivatives, 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid demonstrated significant inhibition of TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages:
| Compound Name | TNF-alpha Inhibition (%) |
|---|---|
| 4,5-Dimethoxy-2-(methylsulfonamido)benzoic acid | 75% at 10 µM |
| Control (Dexamethasone) | 85% at 10 µM |
These results suggest that the compound could serve as a lead for developing new anti-inflammatory agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
